

Kinetic analysis of BACE1 with Mca-SEVKMDAEFRK(Dnp)RR-NH2

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Compound of Interest

Compound Name:

Mca-SEVKMDAEFRK(Dnp)RRNH2

Cat. No.:

B12382480

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Kinetic Analysis of BACE1 with a Fluorogenic Substrate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β -secretase, is a key aspartyl protease involved in the pathogenesis of Alzheimer's disease. It is the rate-limiting enzyme in the production of amyloid- β (A β) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. The kinetic analysis of BACE1 activity is crucial for the discovery and characterization of potential inhibitors as therapeutic agents. This document provides a detailed protocol for the kinetic analysis of BACE1 using the fluorogenic substrate **Mca-SEVKMDAEFRK(Dnp)RR-NH2**. This substrate is a peptide sequence flanked by a fluorescent reporter group (Mca, (7-methoxycoumarin-4-yl)acetyl) and a quencher group (Dnp, 2,4-dinitrophenyl). In the intact peptide, the fluorescence of Mca is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the Mca-containing fragment is liberated from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the enzymatic activity.



Principle of the Assay

The BACE1 kinetic assay utilizing the **Mca-SEVKMDAEFRK(Dnp)RR-NH2** substrate is based on the principle of FRET. The substrate contains the Swedish mutation of the amyloid precursor protein (APP) sequence, which is efficiently cleaved by BACE1 between the Met and Asp residues.

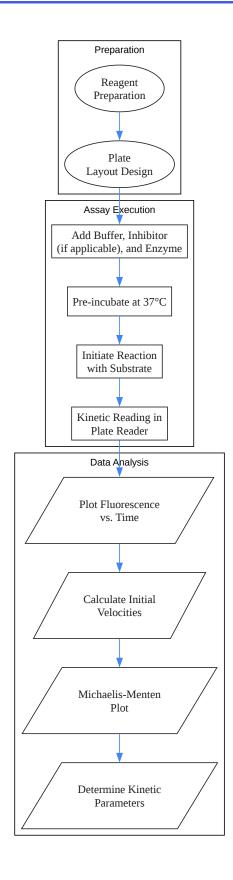


Methodological & Application

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